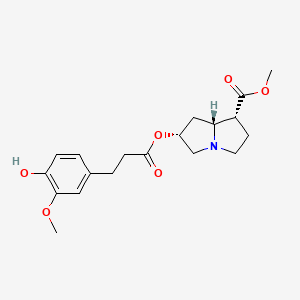
Amphorogynine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphorogynine A, also known as this compound, is a useful research compound. Its molecular formula is C19H25NO6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Antitumor Activity
Amphorogynine A has demonstrated significant antitumor properties, particularly against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, a study highlighted its effects on human lung cancer cells, where it triggered apoptosis through the mitochondrial pathway .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. This potential makes it a subject of interest for developing therapies aimed at conditions such as Alzheimer's disease .
Synthetic Applications
Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to utilize it in the synthesis of other complex molecules. For example, the total synthesis of Amphorogynine C has been achieved through innovative synthetic routes involving intramolecular cycloadditions, showcasing the versatility of this compound as a precursor in synthetic chemistry .
Catalysis
The compound has also been explored for its catalytic properties in organic reactions. Research indicates that this compound can facilitate various reactions, including alkylation and acylation processes, thereby streamlining synthetic pathways in organic chemistry .
Case Studies
Propriétés
Numéro CAS |
215932-85-7 |
|---|---|
Formule moléculaire |
C19H25NO6 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
methyl (1R,6R,8R)-6-[3-(4-hydroxy-3-methoxyphenyl)propanoyloxy]-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C19H25NO6/c1-24-17-9-12(3-5-16(17)21)4-6-18(22)26-13-10-15-14(19(23)25-2)7-8-20(15)11-13/h3,5,9,13-15,21H,4,6-8,10-11H2,1-2H3/t13-,14-,15-/m1/s1 |
Clé InChI |
GHHWIUJHEXDOEU-RBSFLKMASA-N |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC2CC3C(CCN3C2)C(=O)OC)O |
SMILES isomérique |
COC1=C(C=CC(=C1)CCC(=O)O[C@@H]2C[C@@H]3[C@@H](CCN3C2)C(=O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCC(=O)OC2CC3C(CCN3C2)C(=O)OC)O |
Synonymes |
amphorogynine A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















